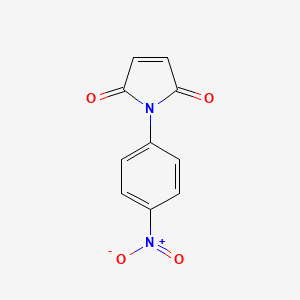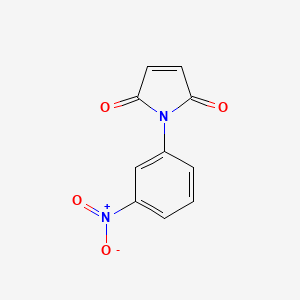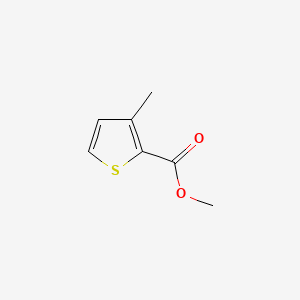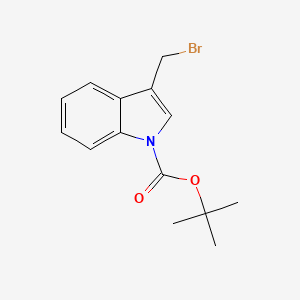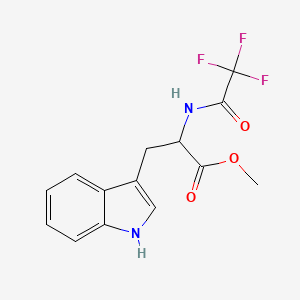![molecular formula C4H5F3INO B1296995 N-[2-Iodoethyl]trifluoroacetamide CAS No. 67680-56-2](/img/structure/B1296995.png)
N-[2-Iodoethyl]trifluoroacetamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N-[2-Iodoethyl]trifluoroacetamide is primarily used as a reagent for the aminoethylation of sulfhydryl groups . These sulfhydryl groups are found in various biological molecules, including proteins and enzymes, and play crucial roles in maintaining the structure and function of these molecules .
Mode of Action
The compound interacts with its targets (sulfhydryl groups) through a process known as aminoethylation . This involves the addition of an aminoethyl group to the sulfhydryl group, resulting in a change in the chemical structure of the target molecule .
Biochemical Pathways
The aminoethylation of sulfhydryl groups can potentially influence various biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
As a reagent, its bioavailability and pharmacokinetic profile would largely depend on the specific experimental or clinical context in which it is used .
Result of Action
The aminoethylation of sulfhydryl groups by this compound can result in significant molecular and cellular effects. For instance, it can alter the structure and function of proteins and enzymes, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other chemical substances, and the specific biological context (e.g., cell type or tissue) in which the compound is used .
Analyse Biochimique
Biochemical Properties
N-[2-Iodoethyl]trifluoroacetamide plays a significant role in biochemical reactions, particularly in the modification of sulfhydryl groups on cysteine residues . This modification can affect the activity and stability of proteins, as well as their interactions with other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with the thiol groups of cysteine residues . This interaction can lead to changes in the protein’s conformation and function, making this compound a useful tool for studying protein dynamics and interactions .
Cellular Effects
This compound has been shown to influence various cellular processes by modifying cysteine residues in proteins . This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function, leading to changes in metabolic flux and cellular responses . Additionally, this compound can alter the function of transcription factors and other regulatory proteins, impacting gene expression and cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent modification of cysteine residues in proteins . The compound reacts with the thiol groups of cysteine residues, forming a stable thioether bond . This modification can inhibit or activate enzymes, depending on the role of the cysteine residue in the enzyme’s catalytic mechanism . Additionally, the modification can alter protein-protein interactions and the stability of protein complexes, leading to changes in cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable when stored at 2-8°C, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects can include changes in gene expression, enzyme activity, and cellular metabolism, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound can selectively modify cysteine residues in target proteins, leading to specific changes in cellular function . At high doses, the compound can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically above a certain dosage . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of cysteine residues in proteins . The compound interacts with enzymes and cofactors that contain thiol groups, leading to changes in metabolic flux and metabolite levels . For example, the modification of cysteine residues in enzymes involved in glycolysis and the citric acid cycle can alter the flow of metabolites through these pathways, impacting cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters that recognize its structure, and it can bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to the cytoplasm, nucleus, or other cellular compartments, depending on the presence of specific targeting sequences in the proteins it interacts with . This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Iodoethyl]trifluoroacetamide typically involves the reaction of trifluoroacetamide with iodoethane under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Iodoethyl]trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Alkylation Reactions: It is used as an alkylating agent to introduce the 2-iodoethyl group into other molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Reaction conditions often involve moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, aminoethylation reactions with sulfhydryl groups result in the formation of aminoethylated products .
Applications De Recherche Scientifique
N-[2-Iodoethyl]trifluoroacetamide has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Bromoethyl]trifluoroacetamide
- N-[2-Chloroethyl]trifluoroacetamide
- N-[2-Fluoroethyl]trifluoroacetamide
Uniqueness
N-[2-Iodoethyl]trifluoroacetamide is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts . This increased reactivity allows for more efficient and selective reactions, making it a valuable reagent in various chemical and biological applications .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(2-iodoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3INO/c5-4(6,7)3(10)9-2-1-8/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRHEHPVTSCSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343139 | |
| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67680-56-2 | |
| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Iodoethyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-[2-Iodoethyl]trifluoroacetamide help identify cysteine modifications in proteins?
A1: IE-TFA acts as a cysteine-modifying reagent. It specifically reacts with the sulfhydryl group (-SH) of cysteine residues in proteins. This reaction results in the formation of aminoethylcysteine. [] This modified amino acid introduces a new cleavage site for the enzyme trypsin, which is commonly used to digest proteins into smaller peptides for analysis. The generation of these specific peptide fragments, identifiable by mass spectrometry, allows researchers to pinpoint which cysteine residues in a protein have undergone modification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






